N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-3-(phenylthio)propanamide
CAS No.: 1396881-16-5
Cat. No.: VC4212439
Molecular Formula: C19H21N5O3S
Molecular Weight: 399.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396881-16-5 |
|---|---|
| Molecular Formula | C19H21N5O3S |
| Molecular Weight | 399.47 |
| IUPAC Name | N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]-3-phenylsulfanylpropanamide |
| Standard InChI | InChI=1S/C19H21N5O3S/c1-27-13-12-23-19(26)24(22-21-23)16-9-7-15(8-10-16)20-18(25)11-14-28-17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,20,25) |
| Standard InChI Key | BWKUHBZGFFDFCM-UHFFFAOYSA-N |
| SMILES | COCCN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Introduction
Key Chemical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 371.45 g/mol |
| Functional Groups | Amide, Thioether, Methoxy, Tetrazole |
| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF). |
Synthesis Pathway
While specific synthesis details for this compound are unavailable in the provided sources, compounds with similar structures often involve:
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Formation of the tetrazole ring: Typically achieved via cyclization of azides with nitriles under acidic or thermal conditions.
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Amide bond formation: Reaction between an amine and an acid chloride or ester derivative.
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Thioether linkage: Introduction of the phenylthio group through nucleophilic substitution or coupling reactions.
Characterization Techniques
Compounds like this are characterized using:
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NMR Spectroscopy (¹H and ¹³C): To confirm chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS): For molecular weight determination.
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Infrared Spectroscopy (IR): To identify characteristic functional group vibrations (e.g., C=O stretch for amides).
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X-ray Crystallography: To determine the precise three-dimensional structure.
Medicinal Chemistry
The combination of tetrazole and amide groups suggests potential bioactivity:
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Pharmacological Targeting:
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Tetrazoles are bioisosteres of carboxylic acids, often used in drug design for enhanced metabolic stability and bioavailability.
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Amides contribute to hydrogen bonding interactions in biological systems.
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Drug Development:
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Possible use as enzyme inhibitors, particularly targeting pathways involving sulfur or nitrogen interactions.
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Potential anti-inflammatory or anticancer properties based on structural analogs.
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Molecular Docking Studies
Similar compounds have been evaluated in silico for binding affinity to enzymes like 5-lipoxygenase (5-LOX), indicating anti-inflammatory potential .
Biological Activity
While no specific biological data is available for this compound, related structures suggest it could exhibit:
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Anti-inflammatory Activity: Due to tetrazole's role in modulating enzymatic targets.
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Anticancer Properties: Phenylthio groups have been associated with cytotoxic effects in other studies .
Further experimental validation (e.g., cytotoxicity assays, enzyme inhibition studies) would be required.
Synthesis Complexity
The multi-functional nature of this compound may pose challenges in synthesis, particularly:
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Maintaining regioselectivity during tetrazole formation.
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Avoiding side reactions during thioether introduction.
Stability Concerns
Tetrazoles can be sensitive to acidic or basic conditions, requiring careful handling during storage and application.
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